

In-Depth Technical Guide to Amino-PEG27amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amino-PEG27-amine

Cat. No.: B2677397 Get Quote

CAS Number: 2252208-09-4

This technical guide provides a comprehensive overview of **Amino-PEG27-amine**, a bifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and professionals in drug development. It covers the molecule's properties, applications, and detailed experimental protocols.

Core Properties and Specifications

Amino-PEG27-amine is a long-chain, homobifunctional linker featuring a primary amine group at both ends of a 27-unit polyethylene glycol chain. This structure imparts significant hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **Amino-PEG27-amine** is presented in the table below. These values are essential for designing and executing conjugation experiments.



Property	Value	Source
CAS Number	2252208-09-4	[1][2][3][4][5]
Molecular Formula	C56H116N2O27	
Molecular Weight	~1249.5 g/mol	
Appearance	White/off-white solid or viscous liquid (dependent on purity and conditions)	
Solubility	Soluble in water and most organic solvents such as DMF, DMSO, and CH ₂ Cl ₂ .	_
Storage Conditions	Store at -20°C, desiccated, and protected from light. Avoid frequent freeze-thaw cycles.	-

Chemical Structure

The structure of **Amino-PEG27-amine** consists of a flexible chain of 27 ethylene glycol units, capped at each end by an amino group.

Applications in Research and Drug Development

The primary application of **Amino-PEG27-amine** is as a flexible, hydrophilic linker in the synthesis of complex biomolecules. Its bifunctional nature allows for the conjugation of two different molecular entities.

PROTAC Synthesis

Amino-PEG27-amine is extensively used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation and distance between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.



Antibody-Drug Conjugates (ADCs) and Bioconjugation

The amine groups of **Amino-PEG27-amine** can be reacted with various functional groups on proteins, peptides, and other biomolecules to form stable conjugates. This is valuable in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The PEG chain can improve the solubility and stability of the resulting ADC.

Surface Modification

Amino-PEG-amine linkers are also used to modify the surfaces of nanoparticles and other materials. This "PEGylation" can reduce non-specific protein binding and improve the biocompatibility of the materials.

Experimental Protocols

The following are detailed methodologies for common applications of **Amino-PEG27-amine**.

General Protocol for Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of **Amino-PEG27-amine** to a molecule containing a carboxylic acid group using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- Amino-PEG27-amine
- · Carboxylic acid-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-Hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)
- Anhydrous, amine-free solvent (e.g., DMF, DMSO)
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)



- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)

Procedure:

- Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
- Add EDC (and NHS/sulfo-NHS, if used) to the solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
- Dissolve Amino-PEG27-amine in the Coupling Buffer.
- Add the solution of Amino-PEG27-amine to the activated carboxylic acid solution.
- Allow the reaction to proceed for 2 hours at room temperature. The reaction can be monitored by LC-MS or TLC.
- Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.
- Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).

Protocol for PROTAC Synthesis using Amino-PEG27amine

This protocol outlines a representative synthesis of a PROTAC where **Amino-PEG27-amine** links a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (with an NHS ester).

Materials:

- Target protein ligand with a terminal carboxylic acid
- E3 ligase ligand with a terminal NHS ester
- Amino-PEG27-amine



- Coupling reagents (e.g., HATU, DIPEA)
- Anhydrous DMF or DMSO
- Reaction monitoring tools (LC-MS, TLC)
- Purification equipment (preparative HPLC)

Procedure:

Step 1: Coupling of Target Protein Ligand to Amino-PEG27-amine

- Dissolve the target protein ligand-COOH (1 equivalent) and **Amino-PEG27-amine** (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
- Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
- Upon completion, dilute the reaction mixture with a suitable solvent and wash with brine to remove excess reagents.
- Dry the organic layer and purify the intermediate product (Ligand-PEG27-amine) by flash chromatography or preparative HPLC.

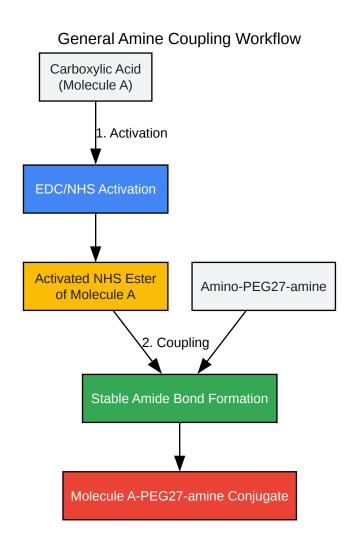
Step 2: Coupling of Ligand-PEG27-amine to E3 Ligase Ligand

- Dissolve the purified Ligand-PEG27-amine intermediate (1 equivalent) and the E3 ligase ligand-NHS ester (1 equivalent) in anhydrous DMF.
- Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to facilitate the reaction.
- Stir the reaction at room temperature for 3-24 hours, monitoring by LC-MS.
- Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
- Characterize the final product by LC-MS and NMR to confirm its identity and purity.



Visualized Workflows and Relationships General Amine Coupling Reaction

The following diagram illustrates the general principle of coupling a carboxylic acid to **Amino-PEG27-amine**.



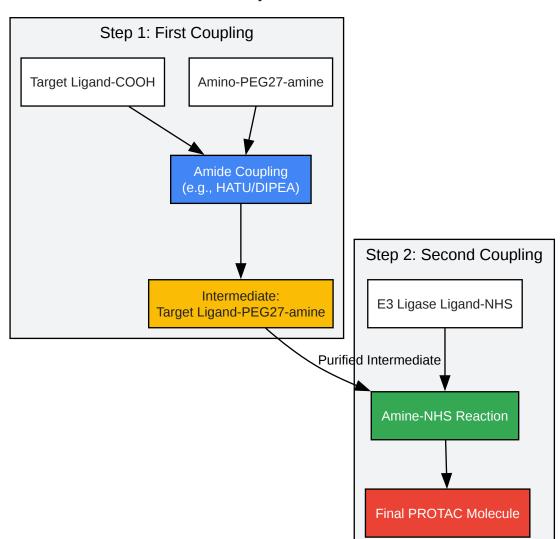
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Caption: Workflow for coupling a carboxylic acid to Amino-PEG27-amine.

PROTAC Synthesis Workflow

This diagram shows a logical workflow for the synthesis of a PROTAC molecule using **Amino-PEG27-amine** as a linker.





PROTAC Synthesis Workflow

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Caption: A two-step workflow for synthesizing a PROTAC with **Amino-PEG27-amine**.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Amino-PEG27-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2677397#amino-peg27-amine-cas-number]

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